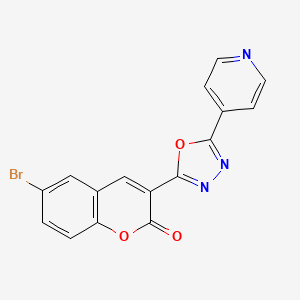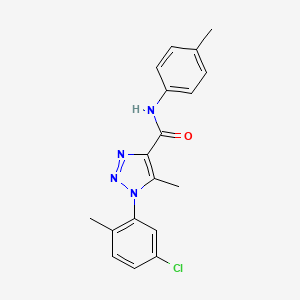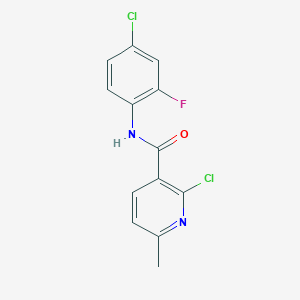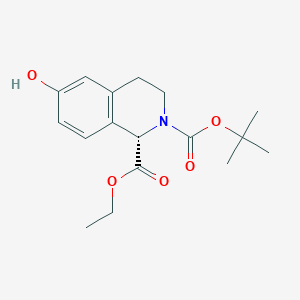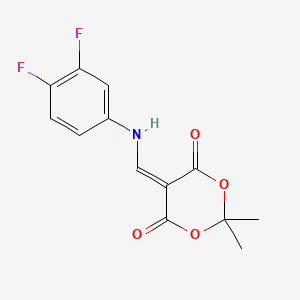
5-(((3,4-Difluorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-(((3,4-Difluorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione" is a derivative of 2,2-dimethyl-1,3-dioxane-4,6-dione, which is a scaffold for various synthetic organic compounds. The structure suggests the presence of a difluorophenyl group attached to the dioxane dione core through an amino methylene linker. This type of compound is of interest due to its potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the treatment of 5-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione with primary arylamines in dichloromethane at room temperature yields 5-[(arylamino)(cyano)methylene]-2,2-dimethyl-1,3-dioxane-4,6-diones in excellent yields . Although the specific synthesis of the compound is not detailed, the methodology could potentially be adapted for its synthesis by choosing the appropriate arylamine (3,4-difluorophenylamine in this case).
Molecular Structure Analysis
The molecular structure of the compound would likely exhibit a planar conformation around the methylene linkage, with the potential for intramolecular hydrogen bonding between the amino group and the dione oxygen. The difluorophenyl group could influence the electronic properties of the molecule due to the electronegativity of the fluorine atoms. The crystal structures of similar compounds have been discussed, providing insights into their conformation and potential intermolecular interactions .
Chemical Reactions Analysis
The reactivity of the compound would be influenced by the presence of the amino group and the dioxane dione moiety. The amino group could participate in various chemical reactions, such as the formation of sulfoxide derivatives when treated with m-chloroperbenzoic acid . The dioxane dione core could be reactive towards nucleophiles and could be involved in the formation of cyano-quinolinones, as indicated by the synthesis of related compounds .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "5-(((3,4-Difluorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione" are not provided, we can infer from related compounds that it would exhibit solid-state properties conducive to crystallography . The presence of the difluorophenyl group would likely increase the compound's lipophilicity compared to non-fluorinated analogs, potentially affecting its solubility and reactivity. The dioxane dione core is known to impart rigidity to the molecule, which could influence its melting point and stability.
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
Versatile Intermediates in Organic Synthesis : Compounds such as 5,5′-Methylene-bis(benzotriazole) have been identified as versatile intermediates for the preparation of metal passivators and light-sensitive materials. A practical and environmentally benign method for their synthesis showcases the importance of similar compounds in green chemistry (Gu, Yu, Zhang, & Xu, 2009) Read more.
Catalytic Synthesis of Polyoxymethylene Dimethyl Ethers (OME) : OMEs, which are related to the broader family of ethers that might include derivatives similar to the compound of interest, are highlighted for their role as oxygenated fuels with reduced emissions. Research efforts are directed towards simplifying synthesis processes, indicating a demand for efficient production methods of such compounds (Baranowski, Bahmanpour, & Kröcher, 2017) Read more.
Applications in Material Science
- Organic Light-Emitting Diodes (OLEDs) : The development of BODIPY-based materials for application in OLED devices shows the interest in organic semiconductors that might share structural features with the compound . These materials are explored for their potential as metal-free infrared emitters, indicating a trend towards the use of organic compounds in advanced optoelectronic applications (Squeo & Pasini, 2020) Read more.
Chemical Engineering and Environmental Applications
- Conversion of Plant Biomass to Derivatives : Research on the conversion of plant biomass into furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its derivatives, points towards sustainable sources for the chemical industry. The synthesis and application of HMF in producing monomers, polymers, and fuels highlight the potential of utilizing biomass-derived compounds in various sectors (Chernyshev, Kravchenko, & Ananikov, 2017) Read more.
Mecanismo De Acción
Target of action
Many compounds with a fluorophenyl group, like this one, often target enzymes or receptors in the body. The specific target would depend on the exact structure of the compound and its chemical properties .
Mode of action
The compound might interact with its target through non-covalent interactions such as hydrogen bonding, ionic interactions, and Van der Waals forces. The presence of the fluorine atoms could enhance the compound’s binding affinity to its target due to the unique properties of fluorine .
Biochemical pathways
The compound could potentially affect various biochemical pathways depending on its specific target. For example, if the compound targets an enzyme involved in a metabolic pathway, it could alter the pathway’s activity .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors such as its size, polarity, and stability. The presence of the fluorine atoms could affect these properties, potentially enhancing the compound’s metabolic stability .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound inhibits an enzyme, it could decrease the production of a specific metabolite .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
5-[(3,4-difluoroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO4/c1-13(2)19-11(17)8(12(18)20-13)6-16-7-3-4-9(14)10(15)5-7/h3-6,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDLIMYUZMIKNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=CC(=C(C=C2)F)F)C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(((3,4-Difluorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-bromonicotinamide](/img/structure/B2500438.png)

![methyl 5-(((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2500442.png)

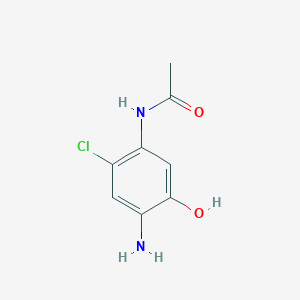
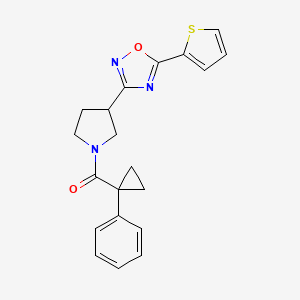


![[3-(2-Chloroquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone](/img/structure/B2500454.png)
